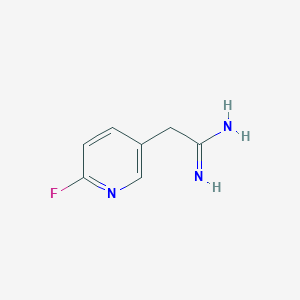

2-(6-Fluoropyridin-3-yl)acetimidamide

説明

2-(6-Fluoropyridin-3-yl)acetimidamide is a fluorinated pyridine derivative characterized by an acetimidamide functional group (-C(NH)NH₂) attached to the 3-position of a 6-fluoropyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic effects of the fluorine substituent, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets.

特性

分子式 |

C7H8FN3 |

|---|---|

分子量 |

153.16 g/mol |

IUPAC名 |

2-(6-fluoropyridin-3-yl)ethanimidamide |

InChI |

InChI=1S/C7H8FN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10) |

InChIキー |

IIQYREMTWUYQLZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1CC(=N)N)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yl)acetimidamide typically involves the following steps:

Fluorination of Pyridine:

Formation of Acetimidamide Group: The acetimidamide group can be introduced by reacting the fluoropyridine derivative with an appropriate amidine precursor under suitable conditions.

Industrial Production Methods

Industrial production of 2-(6-Fluoropyridin-3-yl)acetimidamide may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness .

化学反応の分析

Types of Reactions

2-(6-Fluoropyridin-3-yl)acetimidamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

科学的研究の応用

2-(6-Fluoropyridin-3-yl)acetimidamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with unique properties.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

作用機序

The mechanism of action of 2-(6-Fluoropyridin-3-yl)acetimidamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The acetimidamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(6-Fluoropyridin-3-yl)acetimidamide with structurally related acetimidamide and pyridine derivatives, focusing on substituents, physicochemical properties, and biological activities:

Key Observations:

Chlorine’s larger size and higher lipophilicity may enhance pesticidal activity in neonicotinoids . Pyridin-2-yl in compound 54 () shifts the electronic distribution compared to pyridin-3-yl, likely influencing receptor selectivity. The dichlorophenyl-isoxazole group further enhances binding through hydrophobic interactions .

Biological Activity: Acetamprid exemplifies the agrochemical utility of acetimidamide derivatives, where the cyanoimine group (-N'-CN) is critical for insecticidal action . Compound 54’s dichlorophenyl-isoxazole moiety suggests optimized antagonistic activity, possibly due to enhanced π-π stacking and van der Waals interactions .

Synthetic Accessibility :

- Compound 54 and the imidazothiazole derivative () were synthesized in moderate yields (76–77%), highlighting feasible routes for fluoropyridine-acetimidamide analogs .

- The target compound’s synthesis details are unclear, but fluorination at the pyridine 6-position may require specialized reagents (e.g., fluorinating agents like DAST).

Physical Properties :

- The higher melting point of compound 54 (156–157°C vs. 98–100°C for the imidazothiazole analog) correlates with its rigid isoxazole-dichlorophenyl structure, which promotes crystalline packing .

生物活性

2-(6-Fluoropyridin-3-yl)acetimidamide is a compound of considerable interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(6-Fluoropyridin-3-yl)acetimidamide is C_8H_9FN_2, with a molecular weight of approximately 168.17 g/mol. The compound features a fluorinated pyridine moiety and an acetimidamide functional group , which are critical for its biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially influencing the compound's pharmacokinetics and interaction with biological targets.

Biological Activity

Preliminary studies indicate that 2-(6-Fluoropyridin-3-yl)acetimidamide may exhibit various biological activities:

- Antimicrobial Activity : Research has shown that compounds similar to 2-(6-Fluoropyridin-3-yl)acetimidamide can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential : Initial investigations suggest that this compound may inhibit cancer cell proliferation through specific pathways, although more detailed studies are required to confirm these effects.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Synthesis

The synthesis of 2-(6-Fluoropyridin-3-yl)acetimidamide typically involves several steps:

- Formation of the Pyridine Ring : Starting from a suitable pyridine precursor.

- Introduction of the Fluorine Atom : This can be achieved through fluorination reactions.

- Acetimidation : The final step involves the introduction of the acetimidamide group, which can be done using acetic anhydride or similar reagents.

Comparative Analysis with Related Compounds

The following table compares 2-(6-Fluoropyridin-3-yl)acetimidamide with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoropyridin-3-carboxylic acid | Contains a carboxylic acid group | Precursor for amide synthesis |

| 2-(5-Fluoropyridin-3-yl)acetimidamide | Similar acetimidamide structure | Different position of fluorine affecting reactivity |

| Methyl(2-amino-3-(6-fluoropyridin-3-yl)propanoate | Contains an amino group and propanoate ester | Enhanced solubility due to ester functionality |

This comparison highlights the unique aspects of 2-(6-Fluoropyridin-3-yl)acetimidamide, particularly its combination of functional groups that enhance its bioactivity compared to non-fluorinated analogs.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of compounds similar to 2-(6-Fluoropyridin-3-yl)acetimidamide:

-

Case Study on Antimicrobial Properties :

- A study investigated the antimicrobial effects of various pyridine derivatives, including those with acetimidamide functionalities. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

-

Case Study on Cancer Cell Lines :

- Research involving human cancer cell lines demonstrated that derivatives of 2-(6-Fluoropyridin-3-yl)acetimidamide inhibited cell growth through apoptosis induction. These findings support further exploration into its use as a chemotherapeutic agent.

-

Enzyme Inhibition Studies :

- Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit target enzymes involved in metabolic processes, providing insight into their potential therapeutic roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。